molecular formula C8H10NO5PS B1678464 Methyl parathion CAS No. 298-00-0

Methyl parathion

Cat. No.: B1678464
CAS No.: 298-00-0
M. Wt: 263.21 g/mol
InChI Key: RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Description

Methyl parathion (C₈H₁₀NO₅PS), an organophosphate insecticide, is widely used in agriculture due to its efficacy against arthropod pests. It inhibits acetylcholinesterase (AChE), leading to neurotoxic effects in insects and mammals . Its physicochemical properties include a molecular weight of 263.21 g/mol, low water solubility (55–60 mg/L at 25°C), and high log Kow (3.0), indicating moderate environmental persistence . This compound is metabolized to methyl paraoxon (P=O), a more toxic oxon derivative, via oxidative desulfuration . Chronic exposure is linked to oxidative stress, genotoxicity, and multi-organ damage in humans .

Scientific Research Applications

Agricultural Applications

Methyl parathion is primarily employed in agriculture for pest control. It is effective against a range of insects, including aphids, whiteflies, and various caterpillars. The compound is typically applied through:

  • Aerial Spraying : Commonly used for large-scale applications in fields.
  • Ground Spraying : Employed for targeted pest control in smaller plots or orchards.

Table 1: Efficacy Against Common Pests

Pest TypeTargeted SpeciesApplication Method
AphidsGreen peach aphidAerial/Ground
WhitefliesSilverleaf whiteflyAerial/Ground
CaterpillarsTobacco hornwormAerial/Ground

The effectiveness of this compound can be attributed to its mode of action as an acetylcholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects.

Environmental Behavior

This compound's environmental fate is crucial for understanding its impact on ecosystems. Key points include:

  • Degradation : The primary degradation pathways are hydrolysis and microbial action in soil and water. Studies indicate that this compound has a half-life ranging from 7 days in anaerobic conditions to 64 days in aerobic soils .
  • Mobility : The compound exhibits moderate to low mobility in soil, with varying adsorption based on soil type. It is less likely to leach into groundwater but can volatilize under certain conditions .

Table 2: Environmental Degradation Rates

EnvironmentHalf-Life (Days)
Aerobic Soil64
Anaerobic Soil7
Freshwater2.3 (to nontoxic products)

Health Risks and Case Studies

This compound poses significant health risks, particularly through accidental exposure. Notable incidents include:

  • Urban Misuse : In the 1990s, illegal applications in residential areas led to severe health risks and costly cleanups. For example, over 1,500 homes in Mississippi were treated improperly, resulting in cleanup costs exceeding $50 million .
  • Toxicological Findings : Research indicates that exposure can lead to neurobehavioral issues, including memory impairment and motor skill problems . Animal studies have shown decreased pup survivability at various dosages during gestation and lactation periods .

Table 3: Summary of Health Impact Studies

Study TypeKey Findings
Reproductive StudiesDecreased pup survivability at doses >10 ppm
NeurobehavioralImpaired memory and motor skills in exposed subjects

Regulatory Status and Future Directions

Due to its toxicity, this compound is subject to strict regulations. The U.S. Environmental Protection Agency has imposed restrictions on its use, particularly in residential areas. Future research is focusing on safer alternatives and integrated pest management strategies that minimize reliance on hazardous chemicals.

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Chemical Structure and Reactivity

Methyl parathion differs from analogs in substituent groups and oxidation states:

Compound Structure Key Functional Groups Oxidation State (P)
This compound O,O-Dimethyl O-(4-nitrophenyl) Nitrophenyl, methyl esters +5 (P=S)
Parathion O,O-Diethyl O-(4-nitrophenyl) Nitrophenyl, ethyl esters +5 (P=S)
Methyl paraoxon O,O-Dimethyl O-(4-nitrophenyl) Nitrophenyl, methyl esters +5 (P=O)
Fenthion O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] Methylthiophenyl +5 (P=S)

Key Differences :

  • Parathion has ethyl groups instead of methyl, increasing lipophilicity (log Kow = 3.8) and environmental persistence .
  • Methyl paraoxon (oxon form) exhibits 10× higher AChE inhibition potency than this compound due to the P=O moiety .

Toxicity Profiles

Acute Toxicity (LD₅₀ in Rats)

Compound Oral LD₅₀ (mg/kg) Dermal LD₅₀ (mg/kg) Primary Metabolite
This compound 6–14 50–100 Methyl paraoxon
Parathion 3–13 6–30 Paraoxon
Chlorpyrifos 135–163 >5,000 Chlorpyrifos-oxon
Malathion 1,375–2,800 >4,000 Malaoxon

Findings :

  • This compound and parathion share similar acute toxicity due to structural homology, but parathion’s ethyl groups enhance dermal absorption .
  • Chlorpyrifos and malathion are less toxic due to bulkier substituents and rapid detoxification pathways .

Oxidative Stress and Genotoxicity

In HepG2 cells, this compound and parathion increased malondialdehyde (MDA) levels by 2.5× and 3.1×, respectively, at 100 µM exposure (p < 0.05) . Parathion’s higher nitro-group stability correlates with prolonged oxidative damage compared to this compound.

Environmental Persistence and Degradation

Hydrolytic Degradation

Compound Hydrolysis Half-Life (pH 7, 25°C) Primary Degradation Pathway
This compound 100–200 days Nitro-reduction to aminothis compound
Parathion 150–300 days Oxidation to paraoxon
Diazinon 30–60 days Hydrolysis to diazoxon

Key Insights :

  • This compound degrades faster than parathion in reducing environments (e.g., hydrogen sulfide-rich waters) via NOM-mediated nitro-group reduction .
  • Cyanobacteria (Anabaena sp.) degrade this compound to non-toxic aminophenyl derivatives under light, a pathway absent in parathion .

Soil Adsorption

Compound Koc (mL/g) Cross-Selectivity in MIPs*
This compound 500–600 20.44 mg/g (M1 polymer)
Fenthion 1,200–1,500 26.80 mg/g (M1 polymer)
Acetamiprid 200–300 Non-detectable

*Molecularly imprinted polymers (MIPs) for fenthion detection show cross-reactivity with this compound due to structural similarities .

Detection and Analytical Challenges

  • This compound vs. Parathion : Gas chromatography with NPD detectors discriminates this compound (response ratio = 1.02) from parathion (ratio = 0.85) due to methyl group electronegativity .
  • Oxon Derivatives : Biosensors using AChE inhibition detect methyl paraoxon at 0.1 ppb, but cross-reactivity with ethyl paraoxon requires oxidation-specific calibration .

Biological Activity

Methyl parathion is a widely used organophosphate insecticide known for its potent biological activity against a variety of pests. However, its use raises significant concerns regarding toxicity to non-target organisms, including humans. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cellular viability, enzymatic activity, and environmental degradation.

This compound acts primarily as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other vital functions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure.

Cell Viability and Oxidative Stress

Research indicates that this compound exposure significantly decreases cell viability in human liver cells (HepG2). A study reported 48-hour lethal dose (LD50) values of 26.20 mM for this compound, indicating a dose-dependent reduction in cell viability. Additionally, exposure resulted in increased levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting that this compound induces lipid peroxidation and cellular damage .

Concentration (mM)MDA Level (µM)
00.5 ± 0.05
62.1 ± 0.5
124.4 ± 0.01
185.4 ± 0.01
247.2 ± 0.3
308.7 ± 0

Acetylcholinesterase Inhibition

In various animal studies, this compound has been shown to cause significant inhibition of AChE activity. For instance, exposure to this compound resulted in a nearly 64% decrease in AChE activity in fish species such as matrinxã . This inhibition persisted even after extended recovery periods, indicating long-term neurotoxic effects.

Environmental Impact and Degradation

This compound is subject to degradation through various processes, including hydrolysis and microbial action. Studies have demonstrated that the degradation rate is influenced by environmental factors such as pH and temperature. For example, hydrolysis at pH 9 resulted in a degradation rate of approximately 93.5% within 90 minutes .

Degradation Products

The primary degradation products identified include:

  • 4-Nitrophenol : Rapidly utilized by microorganisms.
  • Methyl Aminoparathion : Formed during photolysis processes.

The half-life of this compound varies significantly across different environments:

  • Freshwater : Approximately 2.32.3 days.
  • Seawater : Up to 3434 days depending on conditions .

Incidents of Misuse

There have been notable incidents involving the misuse of this compound in residential areas, leading to severe health consequences and substantial cleanup costs. For instance:

  • In Ohio, over $20 million was spent on cleanup after illegal applications in more than 200 homes.
  • Similar incidents were reported in Detroit and Mississippi, highlighting the risks associated with improper use of agricultural chemicals in non-agricultural settings .

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing methyl parathion biodegradation in wastewater treatment?

Response surface methodology (RSM), particularly the Box–Behnken Design (BBD), is widely used to optimize biodegradation parameters (e.g., temperature, pH, agitation). This approach statistically models interactions between variables and identifies optimal conditions for this compound removal, COD/TOC reduction, and fungal biomass growth. For example, 29 experimental combinations were analyzed via ANOVA to validate regression models predicting removal efficiency . Researchers should prioritize replicating these designs with adjustments for site-specific microbial consortia.

Q. What biomarkers are currently used to assess acute this compound exposure in humans, and what are their limitations?

Short-term biomarkers include urinary 4-nitrophenol and alkyl phosphates, as well as blood this compound levels. However, these markers are nonspecific (shared with other organophosphates) or transient, with rapid elimination post-exposure. Plasma and erythrocyte cholinesterase inhibition are indirect biomarkers but lack specificity for this compound. Baseline variability in cholinesterase activity across populations complicates interpretation .

Q. How can electrochemical sensors improve this compound detection in environmental samples?

Molecularly imprinted polymers (MIPs) designed using density functional theory (DFT) enable selective binding of this compound. For instance, magnetic MIPs combined with electrochemical detection achieve high sensitivity (detection limits ~6 µg/L) and specificity in soil extracts. Computational simulations (e.g., M062X/6–31G(d,p) level) optimize monomer-template interactions, enhancing sensor performance .

Advanced Research Questions

Q. How do contradictory toxicokinetic data on dermal absorption of this compound impact risk assessment models?

Studies report rapid dermal absorption in rats (validated via PBPK models) but lack human inhalation data . Discrepancies arise from solvent effects (e.g., ethanol vs. acetone), dose ranges, and skin preparation (e.g., tape-stripping). Advanced PBPK models incorporating solvent evaporation rates and stratum corneum diffusivity can resolve these inconsistencies, enabling predictive risk assessments for occupational exposure scenarios .

Q. What methodological gaps exist in correlating this compound metabolite levels with long-term health outcomes?

Existing studies focus on acute exposure biomarkers, but metabolites like para-nitrophenol lack specificity for chronic low-dose exposure. Longitudinal studies integrating dietary habits, genetic polymorphisms in metabolizing enzymes (e.g., paraoxonase), and cholinesterase baseline variability are needed. Multivariate regression models could link metabolite persistence to neurotoxic or reproductive effects .

Q. Why do regulatory bans (e.g., Brazil’s 2016 prohibition) conflict with ongoing agricultural use in other regions, and how does this affect global research priorities?

Brazil’s ban followed evidence of mutagenicity and reproductive toxicity in unauthorized crops (e.g., kale, strawberries), but regulatory frameworks elsewhere prioritize acute toxicity thresholds. Researchers must address data gaps in chronic exposure effects and develop region-specific remediation strategies, such as biosensors for soil bioavailability assessments (e.g., E. coli DH5α/pMP-AmilCP with a 10–10,000 µg/L detection range) .

Q. Methodological Recommendations

  • For biodegradation studies : Use BBD-RSM to minimize experimental runs while maximizing data robustness. Include ANOVA validation and polynomial regression models to predict removal efficiency .
  • For toxicokinetic analyses : Combine in vitro dermal absorption models (e.g., flow-through cells) with PBPK simulations to account for solvent interactions and skin heterogeneity .
  • For sensor development : Leverage DFT-based MIP design and magnetic nanoparticle integration to enhance selectivity and field applicability .

Properties

IUPAC Name

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
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InChI Key

RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H10NO5PS
Record name METHYL PARATHION
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DSSTOX Substance ID

DTXSID1020855
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Molecular Weight

263.21 g/mol
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Physical Description

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.]
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Boiling Point

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F
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Flash Point

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006%
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Density

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36
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Vapor Density

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1
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Vapor Pressure

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg
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Mechanism of Action

Acute poisoning ... is related to ... inhibiting action on enzyme acetylcholinesterase. Toxic manifestations generally occur only after more than 50% of plasma cholinesterase is inhibited., ... Methyl parathion ... depend on oxidative activation by replacement of thiono-sulfur with oxygen for ... toxicity., Methyl parathion has only a slight inhibitory action on acetylcholinesterase and butyrylcholinesterase, but its active metabolite, methyl paraoxon, is a potent inhibitor of both these enzymes., A study was conducted examining the inhibition of (Ca2+ and Mg2+)-ATPase by parathion (56382) and methyl parathion. Enzyme activity was assessed spectrophotometrically in pig erythrocyte membranes containing calcium2+ (Ca2+) and magnesium2+ and in solubilized membrane preparations incubated with the test agents. The enzyme response to ATP was biphasic. Equations expressing the kinetics of the substrate curves described two classes of the ATP binding active site, one with high affinity and low maximum rate and one with low affinity and high maximum rate. High affinity active sites were stimulated by low ATP concentrations (20 uM), whereas low affinity active sites were stimulated by high ATP levels (2 mM). Parathion and methylparathion dose dependently inhibited enzyme activity; parathion had a greater inhibitory effect than methylparathion. Lineweaver-Burke and Dixon plots indicated noncompetitive inhibition. Parathion and methylparathion induced enzyme inhibition occurred over a range of free calcium ion concentrations (0.5 to 5 mM); the inhibition was significantly greater at lower Ca2+ concentrations (1 to 100 uM) than at higher concentrations. The authors conclude that parathion and methylparathion inhibit ATPase activity by binding to a site on the enzyme rather than through an interaction with associated lipids., For more Mechanism of Action (Complete) data for METHYL PARATHION (6 total), please visit the HSDB record page.
Record name METHYL PARATHION
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Impurities

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/
Record name METHYL PARATHION
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Color/Form

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals

CAS No.

298-00-0
Record name METHYL PARATHION
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Melting Point

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F
Record name METHYL PARATHION
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Record name METHYL PARATHION
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Record name METHYL PARATHION
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 3
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Methyl parathion
Reactant of Route 4
Methyl parathion
Reactant of Route 5
Reactant of Route 5
Methyl parathion
Reactant of Route 6
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Methyl parathion

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